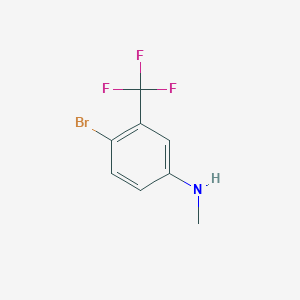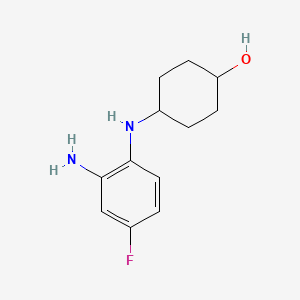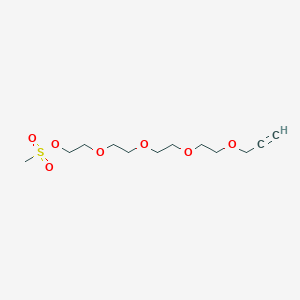
Propargyl-PEG4-mesyl ester
Descripción general
Descripción
Propargyl-PEG4-mesyl ester is a chemical compound with the formula C12H22O7S and a molecular weight of 310.36 . It is used for research purposes and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of propargyl derivatives, including this compound, has seen significant progress in recent years . The propargyl ester α-hydroxyl-ω-propargyl PEG was obtained in good yield (96.2%) by a procedure described in previous work . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C#CCOCCOCCOCCOCCOS(=O)©=O . This compound is a member of the polyethylene glycol (PEG) family, which are known for their low toxicity, good hydrophilicity, excellent biocompatibility and biodegradability .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The reactivity of propargyl esters has been studied extensively, with the reactivity of the propargyl group being a key factor in many chemical reactions .Physical And Chemical Properties Analysis
Esters, including this compound, are polar but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Synthesis of Heterobifunctional Poly(ethylene glycol)
Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives were synthesized for potential use in PEG-based bioconjugates, which have broad biomedical applications (Lu & Zhong, 2010).
Amphiphilic Biodegradable Copolymers
Propargyl alcohol was used in the synthesis of amphiphilic biodegradable copolymers, which consist of hydrophobic poly(3-hydroxyalkanoate) (PHA) and hydrophilic PEG units, demonstrating the versatility of propargyl-PEG derivatives (Babinot, Renard, & Langlois, 2010).
Biomedical and Gene Delivery Applications
Targeted Gene Delivery
A study focused on the site-specific conjugation of epidermal growth factor (EGF)-PEG chains onto a poly(amido amine) (PAMAM) dendron using propargyl amine, highlighting its role in creating multifunctional carriers for targeted gene delivery (Yu et al., 2011).
pH Responsive Synthetic Polypeptides
Propargyl L-glutamate homopolymers and PEG block copolymers were developed for potential use in systemic drug and gene delivery, showcasing the applicability of propargyl-PEG derivatives in responsive drug delivery systems (Engler et al., 2011).
Synthetic Chemistry and Material Science
Synthesis of Poly(ethylene glycol)-lipid Telechelics
Propargyl-PEG derivatives were used in the synthesis of novel PEG-lipid telechelics, highlighting their potential as drug carriers and their role in the preparation of natural fatty acid functionalized assemblies (Arshad, Saied, & Ullah, 2014).
Functionalization of Titanium Surfaces
Poly(dopamine acrylamide)-co-poly(propargyl acrylamide) copolymers containing alkyne-functionalities were prepared for 'click' functionalization of titanium surfaces, demonstrating the utility of propargyl-PEG in surface modification (Xu et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propargyl-PEG4-mesyl ester is classified as toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken, including flushing with copious amounts of water and seeking medical attention .
Direcciones Futuras
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG4-mesyl ester and similar compounds will continue to be important in future chemical research and applications .
Propiedades
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-20(2,13)14/h1H,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMXBLFTREVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)
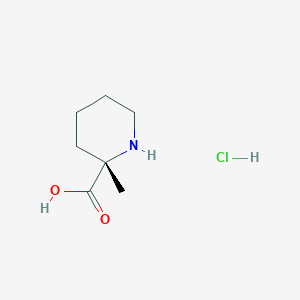
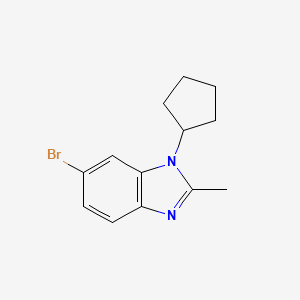
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
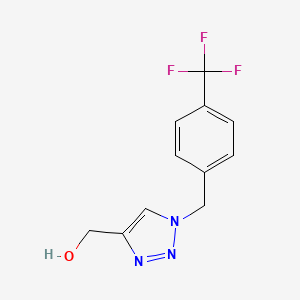
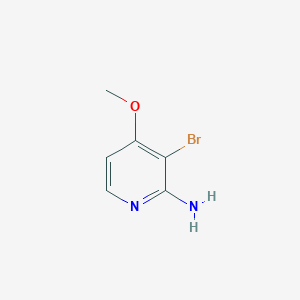
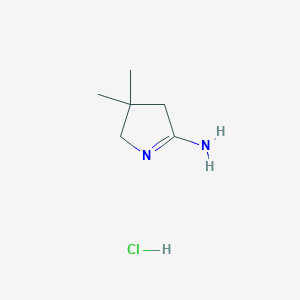
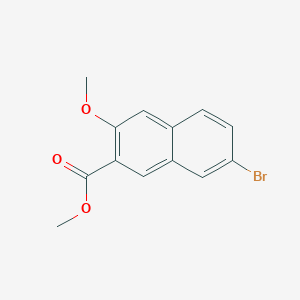


![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)
![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)
